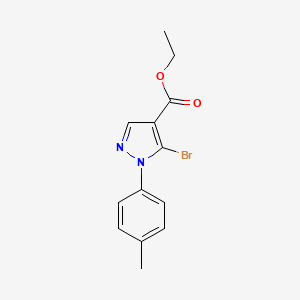
4-フルオロ-3-メチルベンジルブロミド
概要
説明
4-Fluoro-3-methylbenzyl bromide is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry .
科学的研究の応用
4-Fluoro-3-methylbenzyl bromide has several applications in scientific research:
作用機序
Target of Action
4-Fluoro-3-methylbenzyl bromide is a chemical compound with the empirical formula C8H8BrF . It is primarily used as a building block in organic synthesis . The specific targets of this compound can vary depending on the context of its use, but it is often involved in reactions with nucleophilic agents due to the presence of the bromine atom .
Mode of Action
The bromine atom in 4-Fluoro-3-methylbenzyl bromide is a good leaving group, making this compound a suitable electrophile for nucleophilic substitution reactions . When it encounters a nucleophile, the bromine atom can be replaced, leading to the formation of a new bond .
生化学分析
Biochemical Properties
4-Fluoro-3-methylbenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromine atom in 4-Fluoro-3-methylbenzyl bromide is a good leaving group, allowing it to react with nucleophiles such as thiols, amines, and hydroxyl groups in proteins and enzymes. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target biomolecules .
Cellular Effects
4-Fluoro-3-methylbenzyl bromide affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns. These modifications can alter cellular responses to external stimuli and affect overall cell function .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-3-methylbenzyl bromide involves its reactivity at the benzylic position. The compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reaction can occur through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile and the reaction conditions. The presence of the fluorine atom in the benzyl ring can also influence the reactivity and stability of the intermediate species formed during the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-methylbenzyl bromide can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture. Long-term exposure to these conditions can lead to the formation of degradation products, which may have different biochemical properties and effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-methylbenzyl bromide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, disruption of cellular metabolism, and oxidative stress. These effects can lead to tissue damage and impaired physiological function in animal models .
Metabolic Pathways
4-Fluoro-3-methylbenzyl bromide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular nucleophiles, resulting in the modification of biomolecules and changes in metabolic flux .
Transport and Distribution
Within cells and tissues, 4-Fluoro-3-methylbenzyl bromide is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and overall biochemical activity .
Subcellular Localization
4-Fluoro-3-methylbenzyl bromide can localize to specific subcellular compartments, such as the cytoplasm, nucleus, and mitochondria. Its subcellular localization can be influenced by targeting signals and post-translational modifications. The compound’s activity and function can vary depending on its localization, affecting processes such as gene expression, energy production, and cellular signaling .
準備方法
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylbenzyl bromide can be synthesized through several methods. One common method involves the bromination of 4-fluoro-3-methyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 4-fluoro-3-methylbenzyl bromide may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Fluoro-3-methylbenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used in these reactions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives (e.g., benzyl azide, benzyl thiocyanate).
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzyl alcohol.
類似化合物との比較
Similar Compounds
4-Chloro-3-fluorobenzyl bromide: Similar structure with a chlorine atom instead of a methyl group.
2-Fluoro-6-(trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group at the 6-position.
4-(Trifluoromethyl)phenethyl alcohol: Similar structure with an alcohol group instead of a bromine atom.
Uniqueness
4-Fluoro-3-methylbenzyl bromide is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring.
特性
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGGOSDHWXCOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380790 | |
| Record name | 4-Fluoro-3-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-70-6 | |
| Record name | 4-(Bromomethyl)-1-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261951-70-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)
![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)
![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)

